2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a benzyl group and at position 6 with a methyl group. The sulfur atom at position 2 is linked via a sulfanyl bridge to an acetamide moiety, which is further connected to a 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl group.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S4/c1-3-28-20-24-23-18(31-20)22-15(26)11-29-19-21-14-9-12(2)30-16(14)17(27)25(19)10-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHZXHRSBBDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions
Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring system.
Introduction of Thiadiazole Moiety: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and ethylsulfanyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Thienopyrimidines and thiadiazoles are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is likely to involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests it may inhibit enzyme activity or modulate receptor function through binding interactions. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The thieno-pyrimidinone scaffold is shared among several analogs but differs in substituents and fused-ring systems:
Key Observations:
- Benzyl vs.
- Thiadiazole Modifications: The 5-(ethylsulfanyl) group in the target compound introduces a bulkier, electron-rich substituent compared to the 5-methyl group in , possibly altering binding interactions with target proteins .
Physicochemical and Bioactivity Insights
- Solubility: The ethylsulfanyl group in the target compound may reduce aqueous solubility compared to the methyl-substituted analog , though this could be mitigated by the acetamide’s polarity.
- Bioactivity Clustering: Structural analogs with thieno-pyrimidinone cores often target kinases (e.g., EGFR) or exhibit antimicrobial activity due to sulfur-rich motifs . However, explicit bioactivity data for the target compound is absent in the provided evidence.
Research Findings and Implications
- Substituent Effects: The benzyl and ethylsulfanyl groups in the target compound may confer unique pharmacokinetic properties compared to analogs with smaller substituents. For instance, increased lipophilicity could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
- Synthetic Scalability: Methods from suggest that cesium carbonate-mediated reactions in DMF are scalable for thieno-pyrimidinone derivatives, though purification challenges may arise due to sulfur-containing byproducts.
- Unanswered Questions: The configuration (E/Z) of the sulfanyl-acetamide linkage remains unconfirmed in many analogs, including the target compound, which could impact stereoselective interactions .
Biological Activity
The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic molecule belonging to the thienopyrimidine and thiadiazole classes. Its unique structure comprises multiple functional groups that contribute to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 491.7 g/mol. The structure features a thieno[3,2-d]pyrimidine core, a sulfanyl group, and an acetamide moiety. These structural components are critical for its biological interactions and pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 491.7 g/mol |
| Solubility | Moderate in organic solvents; limited in water |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the thienopyrimidine core suggests potential inhibitory effects on various biological pathways. Preliminary studies indicate that it may modulate enzyme activity or receptor function through competitive inhibition or allosteric modulation.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidines have been documented to possess antibacterial and antifungal activities. The compound's efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli has been evaluated in vitro.
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Thienopyrimidine Derivative | Staphylococcus aureus | 25 |
| Thienopyrimidine Derivative | Escherichia coli | 50 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in various cancer types, including breast and lung cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antibacterial activity of several thienopyrimidine derivatives against common pathogens. The results indicated that certain derivatives had lower MIC values compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
- Anticancer Screening : In another investigation, the compound was tested against human cancer cell lines. Results showed significant inhibition of cell growth with IC50 values ranging from 40 to 80 µM across different cell lines . The study also utilized molecular docking simulations to predict binding interactions with target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
